1-(5-Hydroxypyridin-2-yl)propan-1-one
Description
1-(5-Hydroxypyridin-2-yl)propan-1-one is a ketone derivative featuring a hydroxypyridine moiety at the 2-position of the propan-1-one backbone. Hydroxypyridine derivatives are known for their role in medicinal chemistry and material science due to their hydrogen-bonding capabilities and electronic effects . The hydroxyl group at the 5-position of the pyridine ring may enhance solubility and influence reactivity compared to non-hydroxylated analogs .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-(5-hydroxypyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C8H9NO2/c1-2-8(11)7-4-3-6(10)5-9-7/h3-5,10H,2H2,1H3 |
InChI Key |
GEKLYDYLLSFYCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Hydroxyl vs.
- Aromatic System : Pyridine-based derivatives (e.g., the target compound) exhibit stronger electron-withdrawing effects than phenyl analogs (e.g., 1-(4-hydroxyphenyl)propan-1-one), influencing reactivity in catalysis or biological interactions .
Physicochemical Properties
Data from safety sheets and synthesis reports highlight critical differences:
Key Observations :
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